molecular formula C23H24N2O2S B5374762 (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE CAS No. 65331-30-8

(8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE

Cat. No.: B5374762
CAS No.: 65331-30-8
M. Wt: 392.5 g/mol
InChI Key: LWRQTWWJJNMEKW-SAPNQHFASA-N
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Description

(8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE is a synthetic quinazolinone derivative intended for research and development purposes. Quinazolinones are a significant class of heterocyclic compounds known for their broad pharmacological potential, which includes areas of study such as anti-tumor, anti-bacterial, and anti-inflammatory agent development. The structural flexibility of the quinazolinone core allows for precise pharmacological modulation, making it a valuable scaffold in medicinal chemistry and drug discovery. This specific compound features a unique 8-arylmethylidene substitution and a thione group at the 2-position, which may influence its electronic properties and interaction with biological targets. Researchers can utilize this chemical as a building block for synthesizing more complex molecules or as a reference standard in high-throughput screening and structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(8E)-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-26-18-10-6-15(7-11-18)14-17-4-3-5-20-21(24-23(28)25-22(17)20)16-8-12-19(27-2)13-9-16/h6-14,21H,3-5H2,1-2H3,(H2,24,25,28)/b17-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRQTWWJJNMEKW-SAPNQHFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC3=C2NC(=S)NC3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCCC3=C2NC(=S)NC3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65331-30-8
Record name NSC310665
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and thiolation to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial for maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups with different ones, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Antimicrobial Activity

Research indicates that octahydroquinazoline-2-thiones exhibit significant antimicrobial properties. For example, derivatives have shown efficacy against various pathogens such as Staphylococcus aureus and Escherichia coli. A study employing quantitative structure-activity relationship (QSAR) analysis demonstrated strong correlations between molecular structure and antimicrobial potency, with certain derivatives exhibiting high activity against tested microorganisms (r² values ranging from 0.828 to 0.898) .

Pharmacological Potential

The pharmacological applications of octahydroquinazoline derivatives extend to their potential as calcium channel blockers. Studies have highlighted their ability to modulate calcium influx in isolated tissues, suggesting possible therapeutic uses in cardiovascular diseases . Additionally, their role as anti-inflammatory agents is under investigation due to their ability to inhibit pro-inflammatory cytokines .

Catalytic Properties

The compound has been explored for its catalytic properties in organic synthesis. Specifically, it has been utilized in the synthesis of various organic compounds under mild conditions. The use of catalysts such as palladium-supported materials has been shown to enhance reaction rates and yields when synthesizing octahydroquinazolinone derivatives from dimedone and urea/thiourea .

Case Study 1: Antimicrobial Evaluation

A comprehensive study was conducted on a series of 3,4-disubstituted octahydroquinazoline-2-thiones where the antimicrobial activity was evaluated using the tube dilution method. Among the synthesized compounds, specific derivatives demonstrated superior activity against Candida albicans, indicating their potential as antifungal agents .

Case Study 2: QSAR Analysis

In another study focusing on QSAR investigations of octahydroquinazoline derivatives, researchers established predictive models correlating physicochemical properties with biological activity. The models provided insights into the electronic and topological features that contribute to antimicrobial efficacy, thereby guiding future drug design efforts .

Mechanism of Action

The mechanism of action of (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and physiological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs include quinoline derivatives (e.g., 2-(4-methylthio)phenyl-7,8-substituted-quinoline-4-carboxylic acids) and spirocyclic compounds (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-diones). Key differences and similarities are outlined below:

Feature Target Compound Quinoline Derivatives () Spiro Compounds ()
Core Structure Octahydroquinazoline-2-thione Quinoline-4-carboxylic acid/methanol derivatives Spiro[4.5]decane fused with benzothiazole and oxa-aza
Functional Groups Two 4-methoxyphenyl groups, thione (C=S) Methylthio/methylsulfonyl groups, carboxylic acid/methanol Benzothiazole, hydroxyl, pyrrolidine carbonyl
Electronic Effects Electron-donating methoxy groups enhance conjugation Electron-withdrawing sulfonyl groups increase polarity Benzothiazole provides aromaticity; hydroxyl aids H-bonding
Synthesis Complexity Likely involves cyclocondensation and thionation steps LiAlH4 reduction of acids to alcohols Multi-step spirocyclization with amines and phenols

Property and Reactivity Insights

  • Reactivity : The methylidene group may participate in conjugation, altering electronic descriptors (e.g., polar surface area) critical for QSAR models .

Research Findings and Implications

Electronic Modulation : Methoxy groups may enhance electron density at the quinazoline core, contrasting with electron-withdrawing sulfonyl groups in ’s compounds .

Synthetic Challenges : Thione incorporation requires precise control of sulfur sources (e.g., P4S10), unlike the straightforward LiAlH4 reductions in .

Biological Activity

The compound (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione belongs to the octahydroquinazoline family and is recognized for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Synthesis

The synthesis of octahydroquinazoline derivatives often involves the condensation of dimedone with urea or thiourea in the presence of various catalysts. For instance, a one-pot synthesis method has been developed that yields high purity and efficiency under solvent-free conditions using lanthanum oxide as a catalyst . The structure of the target compound can be confirmed through techniques such as NMR and FT-IR spectroscopy.

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of octahydroquinazoline derivatives. Studies have shown that various synthesized derivatives exhibit potent activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance, specific derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Activity of Octahydroquinazoline Derivatives

Compound NamePathogenMIC (µg/mL)
Compound AStaphylococcus aureus12.5
Compound BE. coli25
Compound CCandida albicans15

Anticancer Activity

Research indicates that certain octahydroquinazoline derivatives possess anticancer properties. The compound's structure allows for interactions with cellular components that inhibit tumor growth. For example, some derivatives have shown effectiveness in reducing cell viability in melanoma and prostate cancer cell lines . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis .

Case Study: Anticancer Evaluation
A study involving a series of methoxybenzoyl-aryl-thiazoles derived from octahydroquinazoline showed enhanced antiproliferative activity against cancer cells compared to their predecessors. This improvement was attributed to structural modifications that optimized their interaction with biological targets .

Structure-Activity Relationship (SAR)

The biological activity of octahydroquinazoline derivatives can often be correlated with their structural features. QSAR analysis has been employed to establish relationships between molecular descriptors and biological activity. For instance, electronic parameters and molecular connectivity indices have been found to significantly influence antimicrobial efficacy .

Table 2: QSAR Parameters Correlated with Biological Activity

ParameterValue RangeCorrelation (r²)
Total Energy (Te)-200 to -150 kcal/mol0.85
Valence Second Order Connectivity0.5 to 1.00.88

Q & A

Q. Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Characterization Methods
CyclizationSodium ethoxide, ethanol, 3 hrs stirring65–78IR, UV-Vis, elemental analysis
Methylidene addition4-Methoxybenzaldehyde, DMF, reflux72NMR (¹H/¹³C), X-ray

How can spectroscopic techniques (NMR, IR, UV-Vis) be effectively employed to characterize the compound’s conformation?

Basic Research Question

  • ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). The methylidene proton appears as a singlet near δ 8.2 ppm, confirming E-configuration .
  • IR Spectroscopy : Detect the thione (C=S) stretch at 1200–1250 cm⁻¹ and aromatic C-O (methoxy) at 1250–1300 cm⁻¹ .
  • UV-Vis : Monitor π→π* transitions in the quinazoline ring (λmax ~280–320 nm) and methylidene conjugation (λmax ~350 nm) .

Advanced Consideration : Compare experimental NMR data with computational (DFT) models to resolve ambiguities in stereochemistry .

What strategies address low yields in cyclization steps during synthesis?

Advanced Research Question
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalytic Optimization : Use Pd-catalyzed reductive cyclization (e.g., formic acid derivatives as CO surrogates) to enhance efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures reduce byproduct formation .
  • Temperature Control : Gradual heating (40–60°C) prevents decomposition of thermally sensitive intermediates .

Are there computational methods to predict the compound’s reactivity with nucleophiles/electrophiles?

Advanced Research Question

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic (thione sulfur) and electrophilic (methylidene carbon) sites .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) to optimize regioselectivity .

How does the thione group influence the compound’s electronic properties and intermolecular interactions?

Advanced Research Question
The thione (C=S) group:

  • Electronic Effects : Withdraws electron density, polarizing the quinazoline ring and enhancing electrophilicity at the methylidene carbon .
  • Non-Covalent Interactions : Forms hydrogen bonds (S⋯H-N) and π-stacking with aromatic systems, critical for crystal packing (confirmed via X-ray ).

What analytical approaches resolve discrepancies in spectroscopic data versus X-ray crystallography?

Advanced Research Question

  • Case Study : If NMR suggests a planar methylidene group but X-ray shows slight distortion, employ:
    • Variable Temperature NMR : Assess dynamic effects (e.g., tautomerism) .
    • SC-XRD Refinement : Validate bond lengths/angles (e.g., C=S: 1.68 Å vs. computational 1.67 Å) .

What are the challenges in achieving stereochemical control during synthesis?

Advanced Research Question

  • Spirocyclic Stereogenicity : The octahydroquinazoline core may form diastereomers during cyclization. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis .
  • Methylidene Geometry : E/Z isomerism is controlled by steric bulk of aldehydes (e.g., 4-methoxybenzaldehyde favors E-configuration via kinetic control) .

How to evaluate the compound’s potential as a ligand in coordination chemistry?

Advanced Research Question

  • Coordination Sites : The thione sulfur and quinazoline nitrogen atoms act as Lewis bases. Test with transition metals (e.g., Cu²⁺, Pd²⁺) in DMSO/ethanol .
  • Spectroscopic Validation : Monitor shifts in IR (C=S stretch) and UV-Vis (d→d transitions) upon complexation .

Q. Table 2: Ligand Binding Studies

Metal SaltSolventObserved Shifts (IR, cm⁻¹)Proposed Coordination Mode
CuCl₂DMSOC=S: 1240 → 1205Bidentate (S, N)
Pd(OAc)₂EthanolC=O: 1680 → 1650Monodentate (S)

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